molecular formula C6H4N4O2 B1432661 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid CAS No. 1286754-47-9

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Cat. No. B1432661
M. Wt: 164.12 g/mol
InChI Key: MWPWLVCWUBHDTP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 164.12 . The IUPAC name for this compound is 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid .


Synthesis Analysis

There are several methods reported for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives . One of the methods involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is 1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H, (H,11,12) (H,8,9,10) .


Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives involves a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions with N-nucleophiles .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid and its derivatives demonstrate diverse applications in chemical synthesis. For instance, these compounds can be transformed into various ester or amide derivatives through reactions with alcohols or N-nucleophiles, as explored by Akçamur et al. (1997) and Şener et al. (2002) (Akçamur et al., 1997) (Şener et al., 2002). These reactions facilitate the creation of pyrazolo[3,4-d]pyridazines and other heterocyclic compounds, enhancing the versatility of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid in synthetic chemistry.

Antibacterial and Antifungal Properties

Some derivatives of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid have shown promising antibacterial and antifungal properties. The research by El-Kashef et al. (2018) and Bildirici et al. (2009) highlights the antimicrobial activities of these compounds against various bacterial and fungal strains, making them potential candidates for pharmaceutical applications (El-Kashef et al., 2018) (Bildirici et al., 2009).

Applications in Dye Chemistry

The derivatives of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid find use in dye chemistry, particularly in creating disperse dyes for polyester fibers. Rangnekar and Dhamnaskar (1990) demonstrated the synthesis of such dyes, showcasing the utility of these compounds in textile applications (Rangnekar & Dhamnaskar, 1990).

Biomedical Applications

The biomedical applications of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid derivatives are significant, particularly in drug discovery. For example, Donaire-Arias et al. (2022) highlighted the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, a group that includes these derivatives. Their research underscores the potential of these compounds in developing new therapeutic agents (Donaire-Arias et al., 2022).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWLVCWUBHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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